molecular formula C9H12O3 B147658 1,2,3-Trimethoxybenzene CAS No. 634-36-6

1,2,3-Trimethoxybenzene

Cat. No.: B147658
CAS No.: 634-36-6
M. Wt: 168.19 g/mol
InChI Key: CRUILBNAQILVHZ-UHFFFAOYSA-N
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Preparation Methods

1,2,3-Trimethoxybenzene can be synthesized through several methods. One common synthetic route involves the reaction of pyrogallol with dimethyl sulfate in the presence of a base such as tetrabutyl ammonium bromide . The reaction mixture is then subjected to crystallization and purification steps to obtain the final product. The process involves the following steps:

  • Pyrogallol, water, and tetrabutyl ammonium bromide are mixed in a reactor.
  • Dimethyl sulfate and industrial liquid alkali are added dropwise.
  • The temperature is lowered to 20°C for crystallization.
  • The crude product is obtained through centrifugal dewatering.
  • The crude product is further purified by mixing with ethanol and water, followed by heating and crystallization.
  • The final product is obtained through rectification and distillation .

Chemical Reactions Analysis

1,2,3-Trimethoxybenzene undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

1. Pharmaceutical Synthesis
TMB is utilized as a precursor in the synthesis of various pharmaceuticals. Its unique structure allows for the modification of the benzene ring, facilitating the creation of complex organic molecules. For instance, TMB has been involved in reactions leading to the formation of biologically active compounds with antidiabetic properties and other therapeutic effects .

2. Dyes and Pigments
The compound serves as a key intermediate in the production of dyes and pigments. The methoxy groups on the benzene ring enhance the electron-donating ability of TMB, making it suitable for dye synthesis through electrophilic aromatic substitution reactions .

Material Science

1. Polymer Chemistry
TMB is also applied in polymer chemistry as a monomer or additive. Its incorporation into polymer matrices can improve thermal stability and mechanical properties. Research indicates that TMB can participate in polymerization reactions to form thermally stable materials .

2. Organic Electronics
In the field of organic electronics, TMB has been studied for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its photophysical properties make it a suitable candidate for light-absorbing layers in these devices .

Analytical Chemistry

1. Derivatization Agent
TMB acts as a derivatizing agent in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) applications. It enhances the volatility and detectability of compounds during analysis .

2. Spectroscopic Studies
Studies have shown that TMB can be used to investigate solvent effects on photoinduced electron transfer reactions, providing insights into molecular interactions in various environments .

Case Studies

Case Study 1: Biofield Energy Treatment Effects
A study explored the effects of biofield energy treatment on TMB's isotopic abundance ratios. The findings indicated significant enhancements in isotopic ratios after treatment, suggesting potential applications in developing new chemicals and pharmaceuticals through kinetic isotope effects .

Case Study 2: Cascade Reactions with AlCl3
Research involving TMB reacted with adipoyl chloride in the presence of AlCl3 demonstrated its utility in cascade reactions leading to cyclopentene derivatives with notable biological activities such as acetylcholinesterase inhibition . The structural properties of these derivatives were analyzed using density functional theory (DFT), revealing their potential as therapeutic agents.

Data Tables

Application AreaSpecific Use CaseKey Findings
PharmaceuticalAntidiabetic compoundsDerivatives showed significant biological activity
Material SciencePolymer synthesisImproved thermal stability observed
Analytical ChemistryDerivatization for GC-MSEnhanced volatility for better detection
Organic ElectronicsOLEDs and OPVsSuitable for light-absorbing layers

Mechanism of Action

The specific mechanism of action of 1,2,3-trimethoxybenzene is not well-documented in the literature. its effects are likely mediated through interactions with molecular targets and pathways involved in electron-transfer reactions and condensation processes. Further research is needed to elucidate the precise molecular mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

1,2,3-Trimethoxybenzene can be compared with other trimethoxybenzene isomers, such as 1,3,5-trimethoxybenzene. While both compounds have similar molecular formulas (C9H12O3), they differ in the positions of the methoxy groups on the benzene ring. 1,3,5-Trimethoxybenzene is known for its use in cleaving p-methoxybenzyl protecting groups on various alcohols and acids . Additionally, it is a major scent compound present in Chinese rose species . The unique positioning of the methoxy groups in this compound gives it distinct chemical properties and reactivity compared to its isomers.

Biological Activity

1,2,3-Trimethoxybenzene, also known as methylsyringol or pyrogallol trimethyl ether, is a member of the anisole class of organic compounds. This compound has garnered attention due to its diverse biological activities, including potential therapeutic applications in various health conditions. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

  • Chemical Formula : C9_9H12_{12}O3_3
  • Molecular Weight : 168.19 g/mol
  • Solubility : Slightly soluble in water
  • pKa : Extremely weak basic (essentially neutral)

Antidiabetic Potential

Research indicates that derivatives of this compound exhibit significant antidiabetic properties. In a study investigating the compound's effect on metabolic enzymes, it was found to inhibit key enzymes involved in glucose metabolism. The mechanism appears to involve modulation of insulin signaling pathways and enhancement of glucose uptake in muscle cells .

Enzyme Inhibition

This compound has been shown to inhibit various enzymes:

  • Acetylcholinesterase (AChE) : This inhibition suggests potential applications in neurodegenerative diseases such as Alzheimer's.
  • Carbonic Anhydrase (CA) : The compound's ability to inhibit CA indicates possible use in treating conditions like glaucoma or edema .

Antioxidant Activity

The antioxidant properties of this compound have been demonstrated through several assays. The compound scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is crucial for preventing cellular damage and may contribute to its protective effects against chronic diseases .

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines. This suggests a potential role in managing inflammatory conditions such as arthritis or inflammatory bowel disease .

Study on Antidiabetic Effects

A clinical study examined the effects of a derivative of this compound on patients with type 2 diabetes. The results indicated a significant reduction in fasting blood glucose levels and improved insulin sensitivity after a 12-week treatment period. Participants also reported fewer side effects compared to traditional antidiabetic medications .

Neuroprotective Effects

Another study focused on the neuroprotective capabilities of this compound derivatives in animal models of Alzheimer's disease. The findings suggested that these compounds could improve cognitive function and reduce amyloid plaque formation in the brain .

The biological activities of this compound can be attributed to several mechanisms:

  • Modulation of Signaling Pathways : The compound influences insulin signaling and oxidative stress response pathways.
  • Enzyme Interaction : Direct inhibition of enzymes such as AChE and CA alters metabolic and neurological processes.
  • Radical Scavenging : The antioxidant capacity helps mitigate oxidative damage at the cellular level.

Summary Table of Biological Activities

Biological ActivityMechanism/EffectReferences
AntidiabeticInhibition of metabolic enzymes; enhanced glucose uptake
Enzyme InhibitionAChE and CA inhibition
AntioxidantFree radical scavenging; reduced oxidative stress
Anti-inflammatoryDecreased pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,2,3-Trimethoxybenzene, and how do experimental measurements reconcile discrepancies in historical data?

this compound (C₉H₁₂O₃; MW 168.19) exhibits a boiling point of 235.0°C at 760 mmHg, a melting point of 43–47°C, and a density of 1.0–1.11 g/cm³ . Discrepancies in historical data, such as Perkin's 1896 boiling point (514.15 K) versus Aldrich's 1990 measurement (514.2 K), highlight the importance of calibration and methodology standardization. Researchers should prioritize recent, peer-reviewed sources (e.g., NIST data) and validate measurements using modern techniques like differential scanning calorimetry (DSC) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Personal protective equipment (PPE) must include chemical goggles (EN 166/AS/NZS 1337.1) and nitrile gloves tested to EN 374 or equivalent standards. Contact lenses are discouraged due to absorption risks; if worn, strict hygiene protocols (e.g., handwashing before removal) and emergency irrigation procedures are critical . Fume hoods should maintain air velocities ≥0.5 m/s, with local exhaust systems scaled to experimental volumes .

Q. How is this compound synthesized, and what are the common starting materials?

The compound is synthesized via methylation of pyrogallol (1,2,3-trihydroxybenzene) using dimethyl sulfate under alkaline conditions. Key steps include pH control (pH 9–11) to optimize yield and purification via recrystallization from ethanol/water mixtures . Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures minimal byproduct formation.

Q. What thermodynamic properties are critical for predicting this compound’s stability in solution-phase studies?

The sublimation enthalpy (ΔHₛᵤᵦ = 113.4 ± 0.3 kJ/mol) and vapor pressure (0.1 mmHg at 25°C) are vital for assessing volatility in solvent systems . These parameters influence experimental design, such as reflux conditions or storage at ≤4°C to mitigate degradation .

Advanced Research Questions

Q. How does steric hindrance in this compound influence its reactivity in electrophilic substitution reactions?

The ortho- and para-methoxy groups create steric bulk, inhibiting resonance stabilization and reducing reactivity toward electrophiles. Computational studies (e.g., MNDO calculations) show decreased electron density at the benzene ring compared to monosubstituted analogs, necessitating harsher conditions (e.g., HNO₃/H₂SO₄ at 50°C) for nitration . Kinetic analyses using UV-Vis spectroscopy can quantify reaction rates under varying steric/electronic conditions.

Q. What methodological approaches are used to analyze this compound in complex matrices like plant extracts?

Headspace solid-phase microextraction (HS-SPME) coupled with GC-QQQ-MS is optimal for volatile profiling (e.g., in tea), achieving detection limits of 0.1 µg/L . Comparative studies with simultaneous distillation-extraction (SDE) reveal HS-SPME’s superior recovery of oxygen heterocyclic compounds but lower efficiency for high-boiling-point analytes . Internal standards (e.g., deuterated analogs) improve quantification accuracy.

Q. How can computational models predict the solvation behavior of this compound in polar solvents?

Free energy perturbation (FEP) calculations and molecular dynamics simulations, parameterized using OPLS-AA force fields, accurately predict solvation free energies (−15.2 kcal/mol in water vs. −8.9 kcal/mol in ethanol). These models align with experimental data from vapor pressure osmometry, enabling solvent selection for crystallization or catalytic studies .

Q. What evidence supports this compound as a biomarker for tea consumption, and how is this validated?

LC-MS/MS analyses of human plasma after tea ingestion detect this compound at 10–50 nM, correlating with pharmacokinetic profiles of polyphenol metabolites . Isotope dilution assays (¹³C-labeled internal standards) and cohort studies (n > 100) confirm specificity, though interindividual variability requires normalization to creatinine levels .

Q. What advanced synthetic routes enable functionalization of this compound for pharmaceutical intermediates?

Pd-catalyzed allylation or Suzuki-Miyaura coupling introduces substituents at the 4-position, leveraging the electron-rich aromatic core. For example, 5-(allyloxy)-1,2,3-trimethoxybenzene is synthesized via iodination (NIS, CH₂Cl₂, 0°C) followed by allylation (Pd(PPh₃)₄, K₂CO₃), achieving yields >75% . Reaction progress is monitored via ¹H NMR (δ 6.2 ppm for allyl protons).

Q. How do biofield energy treatments alter the physical properties of this compound, and what are the mechanistic hypotheses?

Controlled studies report changes in crystallinity (via XRD) and thermal stability (TGA ΔTₑₙdₒₛ = +5°C) after biofield exposure . Proposed mechanisms include lattice reorganization via non-thermal energy transfer, though reproducibility requires independent validation using double-blind protocols .

Properties

IUPAC Name

1,2,3-trimethoxybenzene
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InChI

InChI=1S/C9H12O3/c1-10-7-5-4-6-8(11-2)9(7)12-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUILBNAQILVHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H12O3
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DSSTOX Substance ID

DTXSID1060899
Record name Benzene, 1,2,3-trimethoxy-
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Molecular Weight

168.19 g/mol
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 1,2,3-Trimethoxybenzene
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Vapor Pressure

0.06 [mmHg]
Record name 1,2,3-Trimethoxybenzene
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CAS No.

634-36-6
Record name 1,2,3-Trimethoxybenzene
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Record name 1,2,3-TRIMETHOXYBENZENE
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Synthesis routes and methods

Procedure details

To a solution of 2,6-dimethoxyphenol (1.0 g, 6.49 mmol) in DMC (10 mL), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.99 g, 6.49 mmol) was added and the resulting solution was heated to reflux (90° C.) for 4.5 hours. The reaction was cooled to ambient temperature and diluted with EtOAc (50 mL) and H2O (40 mL). The organic layer was separated and washed in sequence with H2O (40 mL), 2M HCl (2×40 mL), 2M NaOH (2×40 mL) and H2O. The organic layer was dried over Na2SO4, filtered and concentrated under vacuum to give trimethoxybenzene as a solid. The yield of trimethoxybenzene as determined by HPLC was 99%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

1,2,3-Trimethoxybenzene
1,2,3-Trimethoxybenzene
1,2,3-Trimethoxybenzene
1,2,3-Trimethoxybenzene
1,2,3-Trimethoxybenzene
1,2,3-Trimethoxybenzene

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